tert-butyl N-(2-cyano-1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is often used as a building block in organic synthesis and has applications in pharmaceuticals, material science, and other scientific research areas.
Mechanism of Action
Target of Action
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is a complex organic compound. Similar compounds have been found to be involved in osteoclastic bone resorption .
Mode of Action
The compound is a type of tert-butyl carbamate . Carbamates are known to interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in bone remodeling .
Pharmacokinetics
The molecular weight of the compound is 246.31 , which may influence its bioavailability and distribution.
Result of Action
Related compounds have been shown to display potent endoprotease activity against fibrinogen at acid ph .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value has been found to be a crucial factor in the yield of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-1-phenylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-cyano-1-phenylethyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-cyano-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Hydrolysis: N-(2-cyano-1-phenylethyl)amine and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N-(2-amino-1-phenylethyl)carbamate.
Scientific Research Applications
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting enzymes like dipeptidyl peptidase-IV (DPP-IV) inhibitors for treating type 2 diabetes.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Material Science: It is utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- Tert-butyl N-(2-cyanoethyl)carbamate
- Tert-butyl N-(2-cyano-1-cyclohexylethyl)carbamate
- Tert-butyl N-(2-cyano-1-methylpropyl)carbamate
Comparison: Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it valuable in targeted pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-(2-cyano-1-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNUIQSUXHIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.